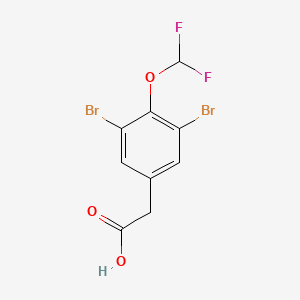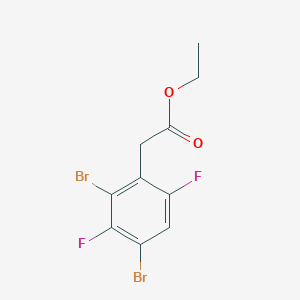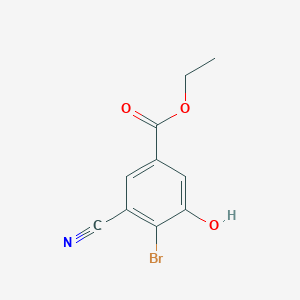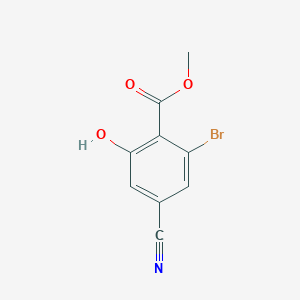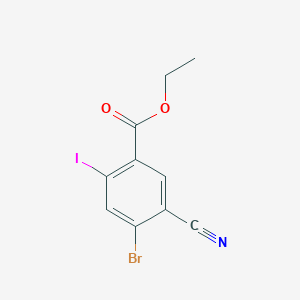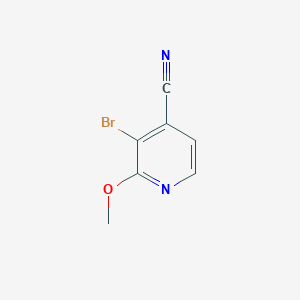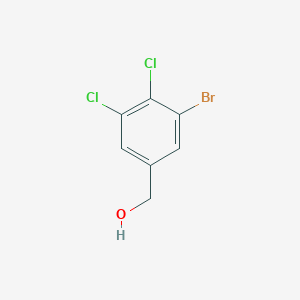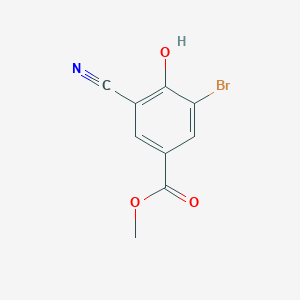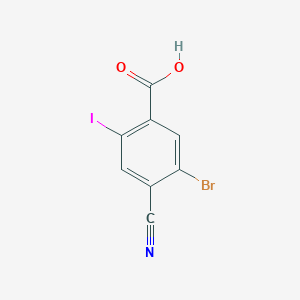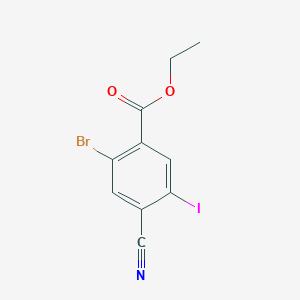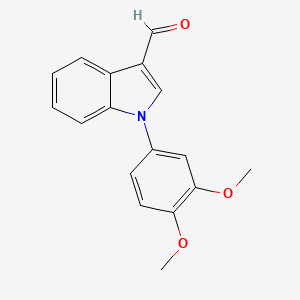
1-(3,4-Dimethoxyphenyl)-1h-indole-3-carbaldehyde
Overview
Description
1-(3,4-Dimethoxyphenyl)-1h-indole-3-carbaldehyde is an organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a 3,4-dimethoxyphenyl group attached to the indole ring, with an aldehyde functional group at the 3-position of the indole
Mechanism of Action
Target of Action
Compounds with similar structures, such as 3-(3,4-dimethoxyphenyl)propanoic acid, have been found to interact with aromatic-amino-acid aminotransferase .
Mode of Action
It’s suggested that the compound might interact with its targets through a mechanism similar to the michael addition of n-heterocycles to chalcones .
Biochemical Pathways
For instance, 1-(3,4-dimethoxyphenyl)ethan-1-one oxime, a compound with a similar structure, is a dimethoxybenzene, which is involved in various biochemical reactions .
Result of Action
It’s suggested that the compound might have potential bioactive properties due to its unique preparation involving the retro-michael reaction .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dimethoxyphenyl)-1h-indole-3-carbaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethoxybenzaldehyde and indole.
Condensation Reaction: The key step involves a condensation reaction between 3,4-dimethoxybenzaldehyde and indole in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions.
Oxidation: The resulting intermediate is then subjected to oxidation using reagents like pyridinium chlorochromate (PCC) or manganese dioxide (MnO2) to form the desired aldehyde.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Condensation: Utilizing large-scale reactors to carry out the condensation reaction efficiently.
Continuous Flow Oxidation: Implementing continuous flow processes for the oxidation step to enhance yield and reduce reaction time.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Dimethoxyphenyl)-1h-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: KMnO4, PCC, MnO2.
Reduction: NaBH4, lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2).
Major Products:
Oxidation: 1-(3,4-Dimethoxyphenyl)-1h-indole-3-carboxylic acid.
Reduction: 1-(3,4-Dimethoxyphenyl)-1h-indole-3-methanol.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
1-(3,4-Dimethoxyphenyl)-1h-indole-3-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
- **1-(3,4-Dimethoxyphenyl
Properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)indole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c1-20-16-8-7-13(9-17(16)21-2)18-10-12(11-19)14-5-3-4-6-15(14)18/h3-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCKKWNMQNVOVCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C=C(C3=CC=CC=C32)C=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


